molecular formula C20H22N2O3S B11249565 N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B11249565
M. Wt: 370.5 g/mol
InChI Key: BUTMSUUPRCEIAW-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with a unique structure that combines a pyrroloquinoline core with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common method involves the acylation of arylaminotropone derivatives. For instance, refluxing 5,7-di(tert-butyl)-2-[5,8-dimethyl-4-(3,5-dimethylphenylamino)quinolin-2-yl]-3-(3,5-dimethylphenylamino)tropone in acetic anhydride results in the acylation of the amino group at the tropone ring to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride for acylation, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, acylation typically results in the formation of acetylated derivatives, while oxidation can yield quinoline-based products.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The quinoline core may also play a role in binding to DNA or other biomolecules, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-dimethylphenyl)-1-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications in medicinal chemistry and materials science. Its structural complexity and the presence of both a quinoline core and a sulfonamide group distinguish it from other similar compounds.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-12-7-13(2)9-16(8-12)21-26(24,25)17-10-15-5-4-6-22-19(15)18(11-17)14(3)20(22)23/h7-11,14,21H,4-6H2,1-3H3

InChI Key

BUTMSUUPRCEIAW-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

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